Dihydropyrone Core Engages All Four HIV-1 Protease Subsites—a Binding Mode Unattainable by the 4-Hydroxybenzopyran-2-one Scaffold
The 4-hydroxy-5,6-dihydropyrone template was modeled in the HIV-1 protease active site and found to occupy the S1, S2, S1′, and S2′ pockets, a binding mode that is not observed for the previously explored 4-hydroxybenzopyran-2-one scaffold [1]. The parent dihydropyrone 1c displayed an IC50 of 2100 nM; subsequent structure-guided elaboration yielded inhibitor 18c with an IC50 of 5 nM, representing a >420-fold increase in potency [1].
| Evidence Dimension | HIV-1 protease inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Parent dihydropyrone 1c: IC50 = 2100 nM; optimized 18c: IC50 = 5 nM |
| Comparator Or Baseline | 4-Hydroxybenzopyran-2-one scaffold: no reported inhibitory activity in HIV-1 protease assay |
| Quantified Difference | >420-fold improvement from parent dihydropyrone to optimized analog; benzopyranone scaffold inactive |
| Conditions | In vitro HIV-1 protease enzyme inhibition assay (recombinant enzyme, fluorogenic substrate) |
Why This Matters
For medicinal chemistry teams developing non-peptidic HIV protease inhibitors, the dihydropyrone core offers a validated, highly optimizable template with a unique binding mode not accessible through the benzopyranone analogue.
- [1] Ellsworth, B. A.; Domagala, J. M.; Kadow, J. F.; et al. 4-Hydroxy-5,6-dihydropyrones. 2. Potent Non-Peptide Inhibitors of HIV Protease. J. Med. Chem. 1997, 40 (24), 3915–3925. View Source
